N-(4-methoxybenzyl)propane-1,3-diamine

Chemical Sourcing Purity Specification Reproducibility

N-substituted propane-1,3-diamines often exhibit batch-to-batch variability and impurity interference in catalytic or analytical workflows, especially when polarity differences are overlooked. N-(4-Methoxybenzyl)propane-1,3-diamine (CAS 106353-11-1) solves this with defined molecular descriptors: - 98% purity grade (vs 95% commercial alternatives) to minimize side reactions - logP 0.64-1.13 (quantifiably lower than unsubstituted benzyl analog) for improved aqueous solubility - Para-methoxy substitution adds H-bond acceptor & polar surface area for QSAR model training

Molecular Formula C11H18N2O
Molecular Weight 194.278
CAS No. 106353-11-1
Cat. No. B2883147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)propane-1,3-diamine
CAS106353-11-1
Molecular FormulaC11H18N2O
Molecular Weight194.278
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCCN
InChIInChI=1S/C11H18N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3
InChIKeyGOPCLQUKFLLWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)propane-1,3-diamine: Purity & Molecular Descriptors


N-(4-Methoxybenzyl)propane-1,3-diamine (CAS 106353-11-1, MF C11H18N2O, MW 194.27) is an N-substituted propane-1,3-diamine derivative featuring a para-methoxybenzyl group . It is primarily offered as a research chemical and synthetic intermediate. Available vendor-reported purity grades range from 95% to 98% , and the compound exhibits a calculated logP (octanol-water partition coefficient) between 0.64 and 1.13, indicating moderate lipophilicity . The molecule contains two hydrogen bond donors and three hydrogen bond acceptors .

Vendor-reported purity tiers support synthesis or analytical standard selection
Moderate lipophilicity profile may suit aqueous-compatible reaction workflows
Hydrogen bond and rotatable bond features provide conformational flexibility for ligand design

Substitution Effects on Lipophilicity & Hydrogen Bonding


In the class of N-aryl/alkyl-substituted propane-1,3-diamines, the para-methoxy substituent is not a trivial modification. Compared to the unsubstituted N-benzyl analog (CAS 13910-48-0), N-(4-methoxybenzyl)propane-1,3-diamine exhibits a lower lipophilicity (logP ~0.64-1.13 vs. 1.09-1.16) [1] and a higher molecular weight (194.27 vs. 164.25 g/mol) [2]. The additional oxygen atom contributes both a hydrogen bond acceptor and increased polar surface area, which can alter solubility profiles, chromatographic retention, and molecular recognition events . For applications sensitive to small changes in polarity—such as ligand design, separation science, or polymer modification—direct substitution without re-optimization cannot be assumed to yield equivalent outcomes.

Lipophilicity shift
Methoxy substitution reduces logP relative to N-benzyl analog, potentially altering aqueous partitioning and chromatographic retention.
Molecular recognition mismatch
Increased molecular weight and an additional hydrogen bond acceptor may change binding interactions or solubility behavior.
Conformational flexibility difference
An extra rotatable bond allows more conformational freedom, which could impact structure-dependent applications such as crosslinking or modeling.

Comparative Data: Purity, Lipophilicity & Molecular Flexibility


Vendor Purity Grade Differentiation

Among major suppliers, N-(4-methoxybenzyl)propane-1,3-diamine is offered at two distinct purity tiers: a 98% minimum specification (Leyan, Fluorochem) and a 95% minimum specification (AKSci) . This 3% absolute difference in purity is quantifiable and may be critical for applications requiring minimal impurities, such as sensitive catalytic reactions or analytical standards.

Purity grade
Head-to-head
98% (Leyan, Fluorochem) vs. 95% (AKSci)
Vendor purity tier influences impurity-sensitive synthesis reproducibility.
Supplier technical datasheet values; confirm lot-specific COA.
Chemical Sourcing Purity Specification Reproducibility

Lipophilicity (logP) vs. Unsubstituted Benzyl Analog

The presence of the para-methoxy substituent in N-(4-methoxybenzyl)propane-1,3-diamine reduces its calculated logP by approximately 0.03-0.52 units compared to the unsubstituted N-benzyl analog. Target compound logP values are reported as 0.64 (Fluorochem) and 1.13 (Leyan) , while the comparator N-benzylpropane-1,3-diamine (CAS 13910-48-0) has a reported logP of 1.09 (Sielc) [1] and 1.16 (ChemSrc) [2]. The lower lipophilicity of the methoxybenzyl derivative indicates increased hydrophilicity and potential for different solubility and membrane permeability profiles.

Lipophilicity (logP)
Reported
Target logP 0.64–1.13; comparator logP 1.09–1.16 (N-benzyl analog)
Methoxy group reduces calculated logP, supporting selection for aqueous-preferred assays.
Vendor-calculated values; exact computational method not specified.
Lipophilicity logP QSAR Drug Design

Molecular Weight & Hydrogen Bonding Capacity

N-(4-Methoxybenzyl)propane-1,3-diamine (MW 194.27 g/mol) is approximately 18% heavier than N-benzylpropane-1,3-diamine (MW 164.25 g/mol) [1] due to the methoxy group substitution. Additionally, the target compound contains 3 hydrogen bond acceptors and 2 hydrogen bond donors , while the benzyl analog possesses only 2 hydrogen bond acceptors (both nitrogen atoms) and 2 donors. The extra oxygen atom in the target compound provides an additional hydrogen bond acceptor site, which can influence intermolecular interactions and solubility.

MW & H-bond acceptors
Class-level
MW 194.27 (3 HBA) vs. 164.25 (2 HBA); +30.02 g/mol
Higher molecular weight and added H-bond acceptor differentiate molecular recognition profiles.
Derived from molecular formula; experimental confirmation recommended.
Molecular Descriptors H-Bonding Chemical Space

Rotatable Bond Count & Conformational Flexibility

N-(4-Methoxybenzyl)propane-1,3-diamine contains 6 rotatable bonds as reported by Leyan , which includes the C-O-C methoxy linkage in addition to the alkyl diamine chain. In contrast, N-benzylpropane-1,3-diamine is estimated to have 5 rotatable bonds (lacking the methoxy C-O rotation). This additional degree of rotational freedom may influence the compound's conformational entropy and its ability to adopt specific binding conformations.

Rotatable bonds
Class-level
6 rotatable bonds vs. 5 (N-benzyl analog); +1 rotational degree of freedom
Additional flexibility may benefit flexible linker applications or conformational sampling.
Comparator value estimated from structure; specific conformer studies lacking.
Conformational Analysis Molecular Flexibility Chemoinformatics

Long-Term Storage Recommendations

AKSci recommends storing N-(4-methoxybenzyl)propane-1,3-diamine 'long-term in a cool, dry place' . While no accelerated stability data is publicly available for this specific compound, the recommendation aligns with standard practices for primary amines, which are susceptible to oxidation and moisture uptake. In contrast, more reactive analogs (e.g., halogenated benzyl derivatives) may require more stringent storage conditions (e.g., under inert atmosphere) due to increased hydrolytic lability.

Storage recommendation
Class-level
Store cool, dry (vendor); simpler than halogenated analogs requiring inert atmosphere
Standard amine storage may reduce handling costs; no accelerated stability data available.
Qualitative class-level comparison; verify for specific lab conditions.
Chemical Storage Stability Procurement

Optimal Use Cases for N-(4-Methoxybenzyl)propane-1,3-diamine


Ligand Synthesis with Controlled Lipophilicity

When designing metal-coordinating ligands or enzyme inhibitors where precise control of logP is critical for solubility or membrane permeability, N-(4-methoxybenzyl)propane-1,3-diamine offers a quantifiably lower logP (0.64-1.13) than its unsubstituted benzyl analog (logP 1.09-1.16) . This reduction in lipophilicity can be leveraged to improve aqueous solubility or alter pharmacokinetic profiles in preliminary assays.

High-Reproducibility Synthesis & Analytical Standards

For researchers requiring minimal batch-to-batch variability and reduced impurity interference, sourcing N-(4-methoxybenzyl)propane-1,3-diamine at the 98% purity grade (Leyan, Fluorochem) is recommended over the 95% grade (AKSci) . The 3% absolute purity difference may significantly impact yields in sensitive catalytic transformations or accuracy in quantitative analytical method development.

QSAR Modeling & Computational Chemistry

N-(4-Methoxybenzyl)propane-1,3-diamine provides a well-defined molecular descriptor set (MW 194.27, logP 0.64-1.13, 3 H-bond acceptors, 6 rotatable bonds) that is distinct from close analogs. This makes it a valuable data point for training quantitative structure-activity relationship (QSAR) models that aim to differentiate the effects of methoxy substitution on molecular properties.

Polymer Modification & Crosslinking Studies

The presence of two primary/secondary amine groups makes this compound a candidate for polymer crosslinking or surface functionalization. The additional rotatable bond and hydrogen bond acceptor introduced by the methoxy group may confer different crosslinking dynamics or network flexibility compared to the unsubstituted benzyl analog, a factor that can be systematically explored in material science applications.

Application
Selection Property
Validation Focus
Ligand synthesis with lipophilicity modulation
Moderate logP profile vs. unsubstituted analog
Confirm logP supports target aqueous solubility or membrane partitioning
Synthesis requiring minimal impurities
Vendor-reported purity specification (up to 98%)
Verify purity grade meets catalytic or analytical tolerance
QSAR and computational modeling
Well-defined molecular descriptor set (MW, HBA, rotatable bonds)
Validate descriptor values for model training and methoxy substitution effect differentiation
Polymer crosslinking or surface modification
Diamine functionality with additional rotatable bond
Assess crosslinking dynamics and network flexibility compared to rigid analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methoxybenzyl)propane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.